molecular formula C14H10ClNO B104086 1-(4-Chlorophenyl)-3-oxoisoindoline CAS No. 2224-77-3

1-(4-Chlorophenyl)-3-oxoisoindoline

Cat. No. B104086
CAS RN: 2224-77-3
M. Wt: 243.69 g/mol
InChI Key: OMUHBVDRMKRVLW-UHFFFAOYSA-N
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Description

The compound "1-(4-Chlorophenyl)-3-oxoisoindoline" is a chemical entity that belongs to the class of organic compounds known as isoindolines. Isoindolines are characterized by a bicyclic structure that includes an isoindole part fused to a saturated or unsaturated ring. The presence of a 4-chlorophenyl group suggests that the compound may exhibit interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related compounds often involves cyclization reactions and the use of various reagents to introduce functional groups. For instance, the synthesis of a novel bicyclic thiohydantoin fused to pyrrolidine compound with a 4-chlorophenyl moiety was achieved through a cyclization reaction of dimethyl 5,5-diphenylpyrrolidine-2,4-dicarboxylate and 4-chlorophenyl isothiocyanate . Although not the exact compound , this process highlights the typical synthetic routes that might be employed for the synthesis of chlorophenyl isoindoline derivatives.

Molecular Structure Analysis

The molecular structure of isoindoline derivatives is often elucidated using techniques such as X-ray crystallography, NMR, FT-IR, MS, and HRMS. For example, the crystal structure of a related compound was determined by X-ray crystallography, and the molecular geometry was further analyzed using density functional theory (DFT) . These studies provide insights into the conformation, electronic distribution, and intermolecular interactions that can influence the properties and reactivity of the compound.

Chemical Reactions Analysis

Isoindoline compounds can participate in various chemical reactions, including Michael addition, as seen in the synthesis of related compounds . The presence of functional groups such as carbonyls and chlorophenyl rings can lead to interactions and reactions that are significant in the development of new materials or pharmaceuticals. The reactivity of such compounds can be predicted using local reactivity descriptors calculated through quantum chemical studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindoline derivatives are influenced by their molecular structure. For instance, the presence of a 4-chlorophenyl group can affect the compound's polarity, solubility, and thermal stability. Theoretical calculations, such as those performed using DFT, can predict properties like hyperpolarizability, molecular electrostatic potential, and vibrational frequencies, which are crucial for understanding the behavior of the compound under different conditions . Additionally, the antimicrobial activity of a related compound suggests potential biological applications, which would be dependent on its physical and chemical properties .

Scientific Research Applications

Polymer Synthesis and Properties

  • 1-Oxoisoindoline derivatives have been utilized in the synthesis of novel aromatic poly(amide-imide)s. These polymers exhibit amorphous nature, are soluble in polar solvents, and can form transparent, flexible, and tough films. They also demonstrate high thermal stability, with glass transition temperatures ranging from 267 to 327 °C and minimal weight loss at elevated temperatures up to 500 °C in a nitrogen atmosphere. This highlights their potential use in high-temperature applications (Yang & Lin, 1995; Lin & Yang, 1996).

Pharmaceutical Research 2. Certain 3-imino-1-oxoisoindoline derivatives have shown potent anti-inflammatory and analgesic properties in mice models. They have been effective in protecting against lipopolysaccharide-induced endotoxic shock, suggesting potential therapeutic applications (Butner et al., 1996).

Chemical Synthesis Techniques 3. The compound has been used in the development of novel synthesis methods. For instance, a sequential four-component Ugi reaction/oxidative nucleophilic substitution has been applied for synthesizing 3-oxoisoindoline-1-carboxamide derivatives. This method offers benefits like high regio- and chemoselectivity, and efficient synthesis under mild conditions (Balalaie et al., 2020).

Biological Activity Studies 4. 1-Oxoisoindoline derivatives have been evaluated for their cytotoxicity and antibacterial activity. Some of these compounds showed moderate activity against certain cell lines and bacteria, indicating potential utility in developing new antimicrobial agents (Popovics-Tóth et al., 2021).

Potential in PET Imaging 5. In medical imaging, a derivative of 1-oxoisoindoline has been explored as a ligand for PET imaging. It demonstrated improved binding affinity and potential for further modification to enhance pharmacokinetics and brain penetrability for human studies (Kil et al., 2014).

Anticonvulsant Activity Research 6. Semicarbazone derivatives of 1-(4-Chlorophenyl)-3-oxoisoindoline have been synthesized and evaluated for anticonvulsant activity, showing promising results in this therapeutic area (Sameem et al., 2012).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes information on toxicity, flammability, environmental impact, and appropriate safety precautions .

properties

IUPAC Name

3-(4-chlorophenyl)-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(17)16-13/h1-8,13H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUHBVDRMKRVLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(NC2=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)isoindolin-1-one

CAS RN

2224-77-3
Record name 1-(4-Chlorophenyl)-3-oxoisoindoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Striebeck - 2013 - discovery.dundee.ac.uk
The fungal kingdom is believed to encompass 1.5–5.0 million species of which only 5% have been classified today. Fungi can be found in many environments, such as soil, air, water …
Number of citations: 4 discovery.dundee.ac.uk

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